2-[8-(3,5-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide
CAS No.: 1251634-24-8
Cat. No.: VC11986425
Molecular Formula: C23H23N5O4
Molecular Weight: 433.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251634-24-8 |
|---|---|
| Molecular Formula | C23H23N5O4 |
| Molecular Weight | 433.5 g/mol |
| IUPAC Name | 2-[8-(3,5-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C23H23N5O4/c1-14-5-6-19(31-4)18(12-14)25-20(29)13-28-23(30)27-8-7-24-22(21(27)26-28)32-17-10-15(2)9-16(3)11-17/h5-12H,13H2,1-4H3,(H,25,29) |
| Standard InChI Key | AKAXCSLHVFRSOL-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC(=CC(=C4)C)C |
| Canonical SMILES | CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC(=CC(=C4)C)C |
Introduction
Synthesis and Purification
The synthesis of triazole derivatives typically involves multi-step organic reactions. These processes often include heterocyclization reactions using various starting materials and reagents. Techniques such as chromatography (e.g., HPLC) are typically employed to purify intermediates and the final compound.
Biological Activity and Potential Applications
Triazole derivatives are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. The specific biological activity of 2-[8-(3,5-dimethylphenoxy)-3-oxo-2H,3H- triazolo[4,3-a]pyrazin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide would depend on its structural features and the presence of specific functional groups. Research into related compounds suggests that modifications in substituents can significantly alter pharmacodynamics and pharmacokinetics.
Research Findings and Future Directions
While specific research findings for this compound are not available, studies on similar triazole derivatives indicate their potential as pharmaceutical agents. Further research is necessary to elucidate the full range of biological activities and mechanisms of action for such compounds. This would involve in-depth studies using techniques like molecular docking, NMR, and LC-MS to understand their interactions with biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume